18-Amino-7-oxooctadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-Amino-7-oxooctadecanoic acid is a unique organic compound with the molecular formula C18H35NO3 and a molecular weight of 313.485 g/mol . This compound is characterized by the presence of an amino group at the 18th position and a keto group at the 7th position on an octadecanoic acid chain. It is a rare and specialized chemical often used in early discovery research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 18-Amino-7-oxooctadecanoic acid typically involves multi-step organic reactions. One common method includes the protection of the amino group using a tert-butyloxycarbonyl (Boc) group, followed by selective oxidation to introduce the keto group. The Boc group is then removed under mild conditions using reagents such as oxalyl chloride in methanol .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale organic synthesis techniques, ensuring high purity and yield through controlled reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions: 18-Amino-7-oxooctadecanoic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Formation of this compound derivatives with additional carboxyl groups.
Reduction: Formation of 18-amino-7-hydroxyoctadecanoic acid.
Substitution: Formation of N-acyl derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
18-Amino-7-oxooctadecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its role in metabolic pathways and enzyme interactions.
Industry: Utilized in the synthesis of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of 18-Amino-7-oxooctadecanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, while the keto group can participate in redox reactions. These interactions can modulate biological pathways and enzyme activities, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
- 18-Hydroxy-7-oxooctadecanoic acid
- 18-Amino-7-hydroxyoctadecanoic acid
- 18-Amino-7-oxooctadecanoic acid derivatives
Comparison: this compound is unique due to the presence of both an amino group and a keto group on the same carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group .
Eigenschaften
Molekularformel |
C18H35NO3 |
---|---|
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
18-amino-7-oxooctadecanoic acid |
InChI |
InChI=1S/C18H35NO3/c19-16-12-7-5-3-1-2-4-6-9-13-17(20)14-10-8-11-15-18(21)22/h1-16,19H2,(H,21,22) |
InChI-Schlüssel |
SGMHLRKWUKZMFD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCC(=O)CCCCCC(=O)O)CCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.